molecular formula C7H8BNO2 B13063432 [1-(Pyridin-2-yl)ethenyl]boronic acid

[1-(Pyridin-2-yl)ethenyl]boronic acid

Cat. No.: B13063432
M. Wt: 148.96 g/mol
InChI Key: QTQJBAYDPKQUDR-UHFFFAOYSA-N
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Description

[1-(Pyridin-2-yl)ethenyl]boronic acid: is an organoboron compound with the molecular formula C7H8BNO2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring via an ethenyl linkage. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Boronic acids, including [1-(Pyridin-2-yl)ethenyl]boronic acid, have been extensively studied for their anticancer properties. They function as proteasome inhibitors, which are crucial in the treatment of multiple myeloma and other malignancies. For instance, N-dipeptidyl boronic acid has been approved for clinical use due to its efficacy against cancer cells by inhibiting proteasome activity, similar to bortezomib, a well-known anticancer drug .

Antibacterial and Antiviral Properties : Recent studies have highlighted the potential of boronic acids as antibacterial and antiviral agents. Their ability to form reversible covalent bonds with diols allows them to disrupt biological processes in pathogens. This characteristic has led to the development of boronic acid derivatives that exhibit significant antibacterial activity against resistant strains .

Organic Synthesis Applications

Cross-Coupling Reactions : One of the most prominent applications of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules . The efficiency of these reactions can be enhanced by optimizing reaction conditions, including the choice of base and catalyst.

Catalysis : In addition to being a reactant, this compound can serve as a catalyst in various organic transformations. Its ability to stabilize transition states and intermediates makes it valuable in promoting reactions that would otherwise proceed slowly or require harsh conditions .

Case Studies

  • Development of Anticancer Agents : A study demonstrated that derivatives of pyridine-boronic acids showed potent activity against cancer cell lines. The incorporation of the pyridin-2-yl group significantly enhanced the bioactivity compared to other boronic acid derivatives .
  • Synthesis of Novel Antibiotics : Researchers synthesized a series of pyridine-based boronic acids that exhibited promising antibacterial activity. These compounds were tested against multidrug-resistant bacteria, showing effectiveness that could lead to new antibiotic therapies .
  • Organic Synthesis Innovations : A recent publication detailed the use of this compound in a novel synthetic pathway for creating complex heterocyclic compounds. This method showcased improved yields and selectivity compared to traditional approaches, highlighting its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism by which [1-(Pyridin-2-yl)ethenyl]boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This stability allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)boronic acid
  • 3-(Pyridin-2-yl)boronic acid
  • 4-(Pyridin-2-yl)boronic acid

Uniqueness: [1-(Pyridin-2-yl)ethenyl]boronic acid is unique due to its ethenyl linkage, which provides distinct reactivity compared to other pyridinylboronic acids. This unique structure allows for specific applications in cross-coupling reactions and the synthesis of complex organic molecules .

Biological Activity

[1-(Pyridin-2-yl)ethenyl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including cancer therapy and antimicrobial activity.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a pyridine ring. This structural configuration is significant for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated a cytotoxic effect on various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of 18.76 ± 0.62 µg/mL, indicating significant selectivity against cancer cells while sparing healthy cells . The compound's mechanism involves the inhibition of specific enzymes related to cancer cell proliferation.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against pathogens such as Escherichia coli. In tests, it exhibited effective inhibition at concentrations around 6.50 mg/mL, suggesting its potential use in treating bacterial infections .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities. It demonstrated moderate acetylcholinesterase activity (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL), indicating its potential as a therapeutic agent in conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The boronic acid moiety allows for reversible covalent bonding with serine residues in active sites of enzymes, which can inhibit their function.
  • Receptor Interaction : The pyridine ring may facilitate binding to specific receptors involved in signaling pathways related to cell growth and apoptosis.

Study on Anticancer Efficacy

In a study assessing the anticancer efficacy of boronic acids, this compound was included in a panel of compounds tested against multiple cancer types. The results indicated that this compound not only inhibited tumor growth in vitro but also demonstrated significant tumor regression in animal models when administered at appropriate dosages .

Antimicrobial Activity Assessment

A comprehensive evaluation was conducted to assess the antimicrobial properties of this compound against various bacterial strains. The compound's effectiveness was compared to standard antibiotics, revealing superior activity against resistant strains, thus highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other boronic acids:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHigh (IC50: 18.76 µg/mL)Effective (6.50 mg/mL)Moderate/High
Boric AcidLowModerateNone
Other Boronic Acid DerivativesVariableVariableVariable

Properties

Molecular Formula

C7H8BNO2

Molecular Weight

148.96 g/mol

IUPAC Name

1-pyridin-2-ylethenylboronic acid

InChI

InChI=1S/C7H8BNO2/c1-6(8(10)11)7-4-2-3-5-9-7/h2-5,10-11H,1H2

InChI Key

QTQJBAYDPKQUDR-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)C1=CC=CC=N1)(O)O

Origin of Product

United States

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